3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid

Description

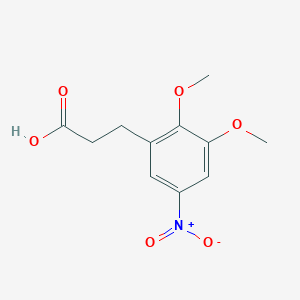

3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid is a substituted propanoic acid derivative featuring a phenyl ring with methoxy groups at positions 2 and 3 and a nitro group at position 3.

Properties

IUPAC Name |

3-(2,3-dimethoxy-5-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO6/c1-17-9-6-8(12(15)16)5-7(11(9)18-2)3-4-10(13)14/h5-6H,3-4H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEKYUKXPIMEOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)CCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenated Intermediate Route with Catalytic Decarboxylation

A patented process outlines preparation starting from 3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanopropionic acid, which is then decarboxylated to form 3-(2-bromo-4,5-dimethoxyphenyl)propionitrile. This intermediate can be further transformed into the target acid.

| Step | Reaction Type | Reagents / Catalysts | Conditions | Notes |

|---|---|---|---|---|

| 1 | Formation of 3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanopropionic acid | Alkali metal hydroxide (NaOH, KOH preferred) or organic base (ammonia preferred) | Reaction in solvent such as lower C alcohols | Base selection critical for yield |

| 2 | Decarboxylation | Palladium catalysts (Pd/C, PdCl2, Pd(OAc)2, Pd trifluoroacetate) | Solvents: water, benzene, toluene, amides, ethers, alcohols, halogenated solvents; Temp: 30-170°C; Time: 15 min to 6 h | Reaction under reflux or ambient temperature with seeding for crystallization |

| 3 | Hydrogenation (if needed) | Raney nickel preferred, Pd/C, Pt/C | Autoclave under 4-5 kg/cm² hydrogen pressure, 30 min to 24 h | Catalyst removal by filtration through hyflo bed |

This method emphasizes the choice of base, catalyst, and solvent to optimize yield and purity of the intermediate and final acid product.

Comparative Data Table of Key Preparation Parameters

| Method | Key Reagents/Catalysts | Solvents | Temperature Range | Reaction Time | Yield Range | Notes |

|---|---|---|---|---|---|---|

| Halogenated intermediate route | NaOH/KOH, Pd catalysts, Raney Ni | Water, benzene, toluene, ethers | 30-170°C | 15 min to 24 h | Not specified | Requires catalyst filtration, multiple steps |

| Phosphoric acid catalysis | Phosphoric acid, aromatic compounds | Aqueous ethanol | Steam bath heating (~100°C) | 16-20 h | Up to 95% | Sensitive to methoxy group positioning |

| Base-mediated condensation | NaOH, alcohols (methanol, ethanol) | Alcohol solvents | Up to 150°C (microwave) | Minutes to hours | Moderate to excellent | Side reactions possible, yields depend on alcohol |

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

Nucleophiles: Alkoxides, amines.

Catalysts: Acid catalysts for esterification, base catalysts for nucleophilic substitution.

Major Products Formed

Amino Derivatives: Formed by the reduction of the nitro group.

Substituted Derivatives: Formed by nucleophilic substitution of the methoxy groups.

Esters: Formed by esterification of the carboxylic acid group.

Scientific Research Applications

3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group and methoxy groups can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid with structurally analogous propanoic acid derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Key Observations:

Substituent Effects on Acidity and Reactivity: The nitro group in this compound enhances acidity compared to analogs like 3-(2-Methoxyphenyl)propanoic acid, where only electron-donating methoxy groups are present. This effect is similar to 3-(4-Hydroxy-3-nitrophenyl)propanoic acid, which combines nitro and hydroxy groups .

Physical Properties: Melting points for nitro-substituted analogs (e.g., 80–90°C for 3-(4-Hydroxy-3-nitrophenyl)propanoic acid) suggest moderate thermal stability, likely influenced by hydrogen bonding from hydroxy/nitro groups . The absence of such groups in 3-(2-Methoxyphenyl)propanoic acid results in a similar mp (85–89°C), indicating substituent positioning also plays a role .

Structural Complexity and Applications: The additional phenyl group in 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid increases molecular weight (270.32) and lipophilicity, making it suitable as a synthetic intermediate for drugs like Tolterodine . Heterocyclic derivatives like 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid highlight diversification strategies for targeting enzymes or receptors in drug discovery .

Commercial Availability: this compound’s discontinued status contrasts with readily available analogs like 3-(2-Methoxyphenyl)propanoic acid, suggesting niche research applications or synthesis challenges .

Research Findings and Trends

- Nitro vs. Methoxy Substitution : Nitro groups enhance electrophilic reactivity, favoring participation in coupling or reduction reactions, whereas methoxy groups improve solubility in polar solvents .

- Pharmaceutical Relevance: Compounds like 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid demonstrate the importance of bulky substituents in drug intermediate design, balancing steric effects and bioavailability .

- Emerging Derivatives : Fluorinated and heterocyclic analogs (e.g., triazole, furan) represent growing interest in tuning pharmacokinetic properties .

Biological Activity

Overview

3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, and effects on various biological systems, supported by relevant case studies and research findings.

- Molecular Formula : C12H15N1O5

- Molecular Weight : 253.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. It has been shown to modulate enzyme activities and influence signaling pathways related to inflammation and oxidative stress.

Key Mechanisms:

- Enzyme Inhibition : The compound interacts with enzymes involved in metabolic pathways, potentially acting as an inhibitor or modulator.

- Cell Signaling Modulation : It affects pathways that regulate gene expression and cellular responses to stressors.

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, similar compounds exhibit variable absorption and distribution profiles influenced by their chemical structure.

Factors Influencing Bioavailability:

- Solubility : The presence of methoxy and nitro groups can enhance solubility in biological systems.

- Stability : The compound remains stable under physiological conditions but may degrade over time, affecting its efficacy.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound can inhibit tumor growth in various cancer models.

- Anti-inflammatory Effects : It may reduce inflammation through the modulation of pro-inflammatory cytokines.

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, thus protecting cells from oxidative damage.

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.